(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol is a compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a cyclohexane ring substituted with a methyl group and a pyrazole ring attached to a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the fully reduced pyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(1H-pyrazol-4-yl)methanol: A simpler analog with similar chemical properties but lacking the cyclohexane ring.
4-Methyl-1H-pyrazole: Another analog used as an alcohol dehydrogenase inhibitor and ligand in coordination chemistry.
Uniqueness
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a cyclohexane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3-methylcyclohexyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H18N2O/c1-8-3-2-4-9(5-8)11(14)10-6-12-13-7-10/h6-9,11,14H,2-5H2,1H3,(H,12,13) |
InChI Key |
NKFVFCUVIGHVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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